molecular formula C9H9Cl2N3 B13923008 4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine

4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13923008
M. Wt: 230.09 g/mol
InChI Key: VHDJYJZEALZGJA-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloro-3-methylpyridine with ethylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new derivatives with potentially enhanced properties .

Properties

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

4,6-dichloro-1-ethyl-3-methylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C9H9Cl2N3/c1-3-14-6-4-7(10)12-9(11)8(6)5(2)13-14/h4H,3H2,1-2H3

InChI Key

VHDJYJZEALZGJA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC(=NC(=C2C(=N1)C)Cl)Cl

Origin of Product

United States

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